1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione
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Overview
Description
1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a brominated furan ring attached to a pyrrolidinedione moiety, which imparts distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione typically involves the reaction of 5-bromo-2-furoic acid with 2,5-pyrrolidinedione under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the ester linkage between the furoyl and pyrrolidinedione groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized under specific conditions to form corresponding furanones.
Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of non-brominated derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione involves its interaction with specific molecular targets. The brominated furan ring can participate in electrophilic aromatic substitution reactions, while the pyrrolidinedione moiety can act as a nucleophile in various reactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar compounds to 1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione include:
5-bromo-2-furoic acid: Shares the brominated furan ring but lacks the pyrrolidinedione moiety.
2,5-pyrrolidinedione: Contains the pyrrolidinedione structure but lacks the brominated furan ring.
1-[(5-chloro-2-furoyl)oxy]-2,5-pyrrolidinedione:
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO5/c10-6-2-1-5(15-6)9(14)16-11-7(12)3-4-8(11)13/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLVOXCFKHROJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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